Tert-butyl (2-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate
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Overview
Description
TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a 3-methylphenylmethylsulfanyl group
Preparation Methods
The synthesis of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the 3-methylphenylmethylsulfanyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the oxadiazole ring is replaced by the 3-methylphenylmethylsulfanyl group.
Attachment of the ethyl chain: This can be done through alkylation reactions.
Formation of the tert-butyl carbamate group: This is typically achieved by reacting the amine group with tert-butyl chloroformate under basic conditions
Chemical Reactions Analysis
TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the corresponding amine.
Scientific Research Applications
TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can be compared with other compounds containing the 1,3,4-oxadiazole ring or the tert-butyl carbamate group:
1,3,4-Oxadiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Tert-Butyl Carbamates: These are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions.
Similar compounds include:
- 5-Methyl-4-(3-methylphenyl)-1,3,4-oxadiazole
- Tert-butyl N-(2-ethyl)carbamate
- 3-Methylphenylmethylsulfanyl-1,3,4-oxadiazole .
This detailed article provides a comprehensive overview of TERT-BUTYL N-[2-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12-6-5-7-13(10-12)11-24-16-20-19-14(22-16)8-9-18-15(21)23-17(2,3)4/h5-7,10H,8-9,11H2,1-4H3,(H,18,21) |
InChI Key |
BDLDZOHCDVSIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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